(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

Catalog No.
S3389618
CAS No.
1400149-69-0
M.F
C17H22NP
M. Wt
271.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

CAS Number

1400149-69-0

Product Name

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

IUPAC Name

(2R)-1-diphenylphosphanyl-3-methylbutan-2-amine

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m0/s1

InChI Key

ZZLCXURCZWQECA-KRWDZBQOSA-N

SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Catalyst for Cross-coupling Reactions

R-AMP serves as a versatile ligand for numerous cross-coupling reactions, forming the cornerstone of modern organic synthesis. These reactions forge new carbon-carbon bonds between different organic molecules. R-AMP's effectiveness arises from its ability to coordinate with transition metals, such as palladium and nickel, creating active catalysts that facilitate the coupling process.

Several prominent cross-coupling reactions utilize R-AMP, including:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between aryl/vinyl halides and amine nucleophiles.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between organoboron compounds and various electrophiles like aryl/vinyl halides, triflates, and esters.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various electrophiles.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl/vinyl halides.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various electrophiles.

R-AMP's chiral nature can be advantageous in certain cross-coupling reactions, enabling the synthesis of enantiopure products, which are crucial in the development of pharmaceuticals and other chiral drugs.

Ligand for Asymmetric Catalysis

R-AMP can participate in asymmetric catalysis, a type of reaction that generates one enantiomer of a product in excess over its mirror image. This ability is particularly valuable in the synthesis of chiral molecules, where only one enantiomer often possesses the desired biological activity. R-AMP's chiral environment can influence the reaction pathway, favoring the formation of one enantiomer over the other.

Other Applications

Beyond cross-coupling and asymmetric catalysis, R-AMP finds applications in other areas of scientific research, including:

  • Hydrogenation: R-AMP can be used as a ligand in hydrogenation reactions, where alkenes are converted to alkanes.
  • Hydroboration: R-AMP can participate in hydroboration reactions, where alkenes are converted to organoboranes, which are valuable intermediates in organic synthesis.

XLogP3

3.5

Dates

Modify: 2023-08-19

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